1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene
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Overview
Description
1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a bromopropoxy group attached to an ethene-diyl linkage between two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene typically involves the reaction of 1,1’-[2-(hydroxyethene-1,1-diyl)]dibenzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethene-diyl linkage can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkane derivatives.
Scientific Research Applications
1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The ethene-diyl linkage provides structural rigidity, allowing the compound to fit into specific binding pockets and exert its effects.
Comparison with Similar Compounds
- 1,1’-[2-(4-Bromophenyl)ethene-1,1-diyl]dibenzene
- 1,1’-[2-(4-Bromophenyl)ethene-1,1-diyl]dibenzene
- 1,1’-[2-(4-Bromophenyl)ethene-1,1-diyl]dibenzene
Comparison: 1,1’-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and specificity in their applications.
Properties
CAS No. |
827310-47-4 |
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Molecular Formula |
C17H17BrO |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
[2-(3-bromopropoxy)-1-phenylethenyl]benzene |
InChI |
InChI=1S/C17H17BrO/c18-12-7-13-19-14-17(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
InChI Key |
TXWTYKNPSLSDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=COCCCBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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